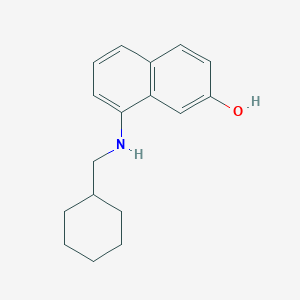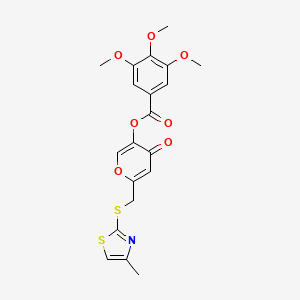![molecular formula C15H20O B3009437 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287316-40-7](/img/structure/B3009437.png)
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as PB22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. PB22 is a member of the JWH family of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis.
Mécanisme D'action
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulates a variety of physiological processes, including pain, inflammation, and mood. [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to cannabinoid receptors in the brain and body, producing a range of effects that are similar to those produced by THC.
Biochemical and Physiological Effects
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. The compound has also been shown to produce effects on the cardiovascular system, with one study finding that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol caused a decrease in blood pressure and heart rate in rats.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in laboratory experiments, including its potency and selectivity for cannabinoid receptors. However, the compound also has several limitations, including its potential for toxicity and its limited solubility in water.
Orientations Futures
There are several potential future directions for research on [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential for the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, research could focus on the development of new synthetic cannabinoids that exhibit improved selectivity and reduced toxicity compared to [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Méthodes De Synthèse
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)urea with a Grignard reagent, or through the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)thiourea with a halogenated alkylating agent.
Applications De Recherche Scientifique
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been the subject of several scientific studies, with research focusing on its potential therapeutic applications. One study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exhibited anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol had anti-cancer effects, with the compound inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAGGFFPHAAKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)
![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)





![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)
![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)